molecular formula C9H11ClFN B13277349 3-chloro-2-fluoro-N-(propan-2-yl)aniline

3-chloro-2-fluoro-N-(propan-2-yl)aniline

Cat. No.: B13277349
M. Wt: 187.64 g/mol
InChI Key: LXCHUOJRRMBROC-UHFFFAOYSA-N
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Description

3-chloro-2-fluoro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the nitrogen atom is bonded to an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-fluoro-N-(propan-2-yl)aniline typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the acyl group onto the benzene ring, which is then reduced to an alkane . Another approach involves the nitration of the benzene ring, followed by reduction to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods often employ catalysts and specific reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-fluoro-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

3-chloro-2-fluoro-N-(propan-2-yl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-chloro-2-fluoro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-2-fluoro-N-(propan-2-yl)aniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the isopropyl group attached to the nitrogen. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

3-chloro-2-fluoro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11ClFN/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,1-2H3

InChI Key

LXCHUOJRRMBROC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=CC=C1)Cl)F

Origin of Product

United States

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